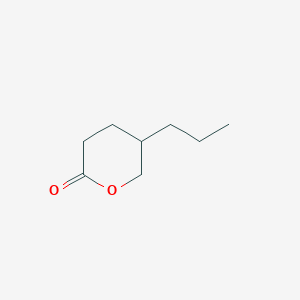

5-Propyltetrahydro-2h-pyran-2-one

Description

Overview of δ-Lactones and their Significance in Synthetic Methodology

δ-Lactones are six-membered cyclic esters and represent a significant subclass of lactones, which are prevalent in nature and industry. researchgate.netpearson.com They are key structural motifs in numerous natural products and pharmaceutically active molecules. researchgate.netdigitellinc.com The significance of δ-lactones in synthetic methodology stems from their utility as versatile intermediates. The development of methods to synthesize these molecules directly from readily available materials, such as aliphatic carboxylic acids, is an area of active research. researchgate.net Modern synthetic strategies, including transition metal-catalyzed C-H activation, have enabled the selective formation of δ-lactones from simple precursors, simplifying the construction of molecular complexity. researchgate.net

Furthermore, δ-lactones serve as precursors for a variety of other compounds. For instance, they can undergo reactions like aminolysis to form other heterocyclic structures. nih.gov Their chemical and biological activity is often related to other important classes of compounds like coumarins. nih.gov The synthesis of δ-lactones can be achieved through various routes, including the intramolecular hydroacyloxylation of olefins and the aerobic oxidative lactonization of diols using copper/nitroxyl catalysts. organic-chemistry.org These synthetic advancements highlight the central role of δ-lactones in accessing a broad spectrum of valuable chemical entities.

Historical Development of Research on 5-Propyltetrahydro-2H-pyran-2-one and Related Structures

Research into 2H-pyran-2-one structures has identified them as valuable scaffolds for creating a wide range of functionally diverse aromatic and heteroaromatic systems. mdpi.com These compounds are noted for their high stability and can be prepared from accessible starting materials. mdpi.com While a detailed historical timeline for the specific compound this compound is not extensively documented in seminal early literature, the study of such saturated lactones has evolved with the broader field of organic synthesis.

The exploration of pyranone derivatives, including saturated versions like this compound, has been driven by their potential biological activities. ontosight.ai Research has investigated their utility as antimicrobial, anti-inflammatory, and antioxidant agents. ontosight.ai The synthesis of these compounds is typically achieved through various organic synthesis routes, often involving the condensation of appropriate precursors. ontosight.ai More recently, computational approaches using Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations have been employed to understand the reactivity and properties of pyran-2-one analogues, indicating a modern approach to studying these structures. mdpi.com The compound is also recognized for its use as a fragrance ingredient. nih.gov

Structural Characteristics of this compound and its Isomers

The chemical structure of this compound consists of a fully saturated six-membered pyran ring, which contains one oxygen atom. ontosight.ai A propyl group is attached to the fifth carbon atom of the ring, and a carbonyl (ketone) group is located at the second position. ontosight.ai This specific arrangement of functional groups defines its chemical properties and reactivity. ontosight.ai

An important isomer of this compound is 6-propyltetrahydro-2H-pyran-2-one, also known as δ-octalactone. In this isomer, the propyl group is attached to the sixth carbon atom, adjacent to the ring oxygen. This positional difference in the propyl group leads to distinct properties and identifiers for each isomer.

Below is a data table comparing the structural and chemical properties of this compound and its isomer, 6-propyltetrahydro-2H-pyran-2-one.

| Property | This compound | 6-Propyltetrahydro-2H-pyran-2-one (δ-Octalactone) |

| Molecular Formula | C₈H₁₄O₂ | C₈H₁₄O₂ |

| Molecular Weight | 142.20 g/mol | 142.20 g/mol |

| IUPAC Name | 5-propyloxan-2-one | 6-propyltetrahydro-2H-pyran-2-one |

| CAS Registry Number | 214335-70-3 | 698-76-0 |

| SMILES | CCCC1CCC(=O)OC1 | CCCC1CCCC(=O)O1 |

| InChIKey | FTHJRZWIHWGZSJ-UHFFFAOYSA-N | FYTRVXSHONWYNE-UHFFFAOYSA-N |

| Synonyms | 5-propyloxan-2-one, tetrahydro-5-propyl-2H-Pyran-2-one | δ-Octalactone, 5-Hydroxyoctanoic acid lactone, 5-Octanolide |

Data sourced from PubChem and NIST Chemistry WebBook. nih.govnist.gov

Structure

3D Structure

Properties

IUPAC Name |

5-propyloxan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-3-7-4-5-8(9)10-6-7/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHJRZWIHWGZSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(=O)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20889096 | |

| Record name | 2H-Pyran-2-one, tetrahydro-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214335-70-3 | |

| Record name | Tetrahydro-5-propyl-2H-pyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214335-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran-2-one, tetrahydro-5-propyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0214335703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-Pyran-2-one, tetrahydro-5-propyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2H-Pyran-2-one, tetrahydro-5-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20889096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-PYRAN-2-ONE, TETRAHYDRO-5-PROPYL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 5 Propyltetrahydro 2h Pyran 2 One

Ring-Opening Reactions and Associated Mechanisms

The ester linkage within the tetrahydropyranone ring is susceptible to cleavage, leading to ring-opening under various conditions. This reactivity is fundamental to both its degradation and its utilization in polymerization.

Nucleophilic Attack and Hydrolytic Ring Opening

The 2H-pyran-2-one ring system is vulnerable to nucleophilic attack at the electrophilic carbonyl carbon (C-2), as well as at positions C-4 and C-6 in unsaturated analogs. clockss.org These reactions often result in the opening of the pyranone ring and subsequent rearrangement to form new heterocyclic or carbocyclic systems. clockss.org

In the case of saturated δ-lactones like 5-propyltetrahydro-2H-pyran-2-one, the primary site of nucleophilic attack is the carbonyl carbon. Hydrolysis, a common example of nucleophilic acyl substitution, involves the attack of water or a hydroxide (B78521) ion on the carbonyl group. Under acidic conditions, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon for attack by a water molecule. youtube.comyoutube.com In basic conditions, the more nucleophilic hydroxide ion directly attacks the carbonyl carbon. Both pathways lead to the formation of a tetrahedral intermediate which then collapses, cleaving the acyl-oxygen bond and opening the ring to yield 5-hydroxyoctanoic acid. nist.gov This process is a reversible reaction, with the equilibrium favoring the cyclic lactone, particularly for five- and six-membered rings, unless the open-chain hydroxy acid is stabilized or removed from the reaction. youtube.com

The general mechanism for acid- and base-catalyzed hydrolysis is depicted below:

Table 1: General Mechanisms of Lactone Hydrolysis

| Catalysis Type | Mechanism Description |

| Acid-Catalyzed | Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. A subsequent proton transfer and elimination of the ring-opening alcohol regenerates the acid catalyst and yields the hydroxy acid. |

| Base-Catalyzed | A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses to form a carboxylate and an alkoxide, followed by proton transfer to yield the hydroxy acid. |

Ring-Opening Polymerization (ROP) of Lactones

Ring-opening polymerization (ROP) of lactones is a significant method for producing biodegradable and biocompatible aliphatic polyesters. libretexts.org While the polymerization of five-membered γ-lactones can be thermodynamically challenging, six-membered δ-lactones like this compound are more amenable to ROP, driven by the release of ring strain. libretexts.org

The polymerization can be initiated by various species, including anionic, cationic, and coordination-insertion mechanisms. libretexts.orgnih.gov Organocatalysis has emerged as a powerful tool for the ROP of lactones, offering mild reaction conditions and high control over the polymer's molecular weight and structure. rsc.orgnih.gov For instance, bifunctional catalysts combining a hydrogen-bond donor (like urea) and a base (like 1,5,7-triazabicyclo[4.4.0]dec-5-ene, TBD) can effectively catalyze the ROP of δ-valerolactone, a related δ-lactone. rsc.org

The general mechanism involves an initiator, often an alcohol, which attacks the carbonyl carbon of the lactone, leading to ring opening and the formation of a new ester bond while regenerating a terminal alcohol group that can then attack another lactone monomer, thus propagating the polymer chain. libretexts.org

Table 2: Common Catalysts for Ring-Opening Polymerization of δ-Lactones

| Catalyst Type | Examples | Mechanism Highlights |

| Organocatalysts | 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), Phosphazenes | Often proceed via a hydrogen-bonding activation of the monomer and/or a nucleophilic mechanism. nih.govrsc.org |

| Metal-based Catalysts | Tin(II) octoate (Sn(Oct)₂), Aluminum alkoxides | Typically operate through a coordination-insertion mechanism where the lactone coordinates to the metal center before being attacked by the growing polymer chain. nih.gov |

Functional Group Interconversions on the Tetrahydropyranone Core

The tetrahydropyranone scaffold of this compound allows for various functional group interconversions. These transformations can modify the properties of the molecule or introduce handles for further synthetic elaboration.

Common transformations include the reduction of the lactone to a diol or a cyclic ether. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester group to a pair of alcohol functionalities, resulting in 1,5-octanediol. Milder reducing agents may allow for more selective transformations.

Furthermore, the introduction of functional groups at positions adjacent to the carbonyl or on the alkyl side chain can be achieved through various synthetic methods. For example, the presence of a 3-amino group on 2H-pyran-2-one systems opens up possibilities for further transformations, such as Diels-Alder reactions or the synthesis of highly substituted anilines. researchgate.net While this applies to the unsaturated pyranone, similar strategies could be adapted for the saturated system, potentially after an initial functionalization step. For instance, α-bromination of the lactone could be followed by nucleophilic substitution to introduce a variety of functional groups.

Rearrangement Reactions and Structural Diversification

Rearrangement reactions provide a powerful avenue for the structural diversification of the tetrahydropyranone core. A key transformation in this context is the Achmatowicz rearrangement. wikipedia.org This reaction involves the oxidative ring expansion of a furfuryl alcohol to a 6-hydroxy-2H-pyran-3(6H)-one. thieme-connect.com Although the substrate for the classical Achmatowicz reaction is a furan (B31954) derivative, it represents a significant synthetic route to functionalized pyranones, which can then be hydrogenated to afford substituted tetrahydropyranones like this compound. nih.gov

The Achmatowicz reaction typically proceeds by reacting a furfuryl alcohol with an oxidizing agent such as bromine in methanol (B129727) or meta-chloroperoxybenzoic acid (m-CPBA). thieme-connect.comacs.org The resulting dihydropyranone is a versatile intermediate that can be further elaborated. For instance, the synthesis of various monosaccharides has been achieved using this methodology. wikipedia.org This highlights the potential for creating diverse and complex structures starting from simple furan precursors, which can be derived from renewable resources. nih.gov

The general scheme of the Achmatowicz rearrangement is as follows:

Table 3: Key Steps in the Achmatowicz Rearrangement

| Step | Description |

| Oxidation | A furfuryl alcohol is oxidized, often using bromine in methanol or m-CPBA, to form a 2,5-dimethoxy-2,5-dihydrofuran (B146672) intermediate. wikipedia.org |

| Rearrangement | Acid-catalyzed hydrolysis of the intermediate leads to the ring-opened dicarbonyl species, which then cyclizes to form the 6-hydroxy-2H-pyran-3(6H)-one. thieme-connect.com |

| Further Transformations | The resulting dihydropyranone can be subjected to various reactions, including reduction, glycosylation, and other functional group manipulations to access a wide range of complex molecules. nih.gov |

This compound as a Building Block in Complex Organic Synthesis

The chemical reactivity of this compound makes it a valuable synthon in the construction of more elaborate molecular frameworks. Its ability to undergo ring-opening and subsequent functionalization allows for its incorporation into larger molecules.

Synthesis of Spirocyclic Systems

Spirocycles, compounds containing two rings connected by a single common atom, are important structural motifs in many natural products and pharmaceuticals. nih.gov Lactones, including δ-lactones, have been utilized as precursors for the synthesis of spirocyclic systems.

One notable example involves the carbanion-induced ring transformation of 2H-pyran-2-ones. In a reported synthesis, substituted 2H-pyran-2-ones were reacted with 1,4-cyclohexanedione (B43130) monoethylene ketal in the presence of a base to generate highly functionalized spirocyclic ketals. mdpi.com This transformation proceeds through a nucleophilic attack of the enolate of the dione (B5365651) onto the pyranone ring, leading to a cascade of reactions that ultimately forms the spirocyclic structure. Although this specific example utilizes a 2H-pyran-2-one, the underlying principle of using a lactone as an electrophilic partner in a spirocyclization reaction is applicable to saturated systems like this compound, potentially with prior activation.

The general strategy for such a spirocyclization is outlined below:

Table 4: General Strategy for Spirocyclization from Pyranones

| Step | Description |

| Nucleophilic Addition | A carbanion, generated from a suitable precursor, attacks the pyranone ring. |

| Ring Opening and Rearrangement | The initial adduct undergoes a series of bond-forming and bond-breaking steps, leading to the formation of the spirocyclic core. |

| Final Product Formation | Subsequent workup or further reactions yield the stable spirocyclic compound. |

Formation of Fused Heterocyclic Architectures

While specific studies detailing the direct use of this compound to form fused heterocyclic architectures are not extensively documented, the broader class of pyran-2-ones serves as versatile precursors for a variety of heterocyclic and carbocyclic products. nih.govumich.edu The pyran-2-one ring is susceptible to nucleophilic attack at positions C-2, C-4, and C-6, which can be exploited for synthetic purposes. umich.edu

One of the most powerful methods for constructing fused ring systems from pyran-2-one scaffolds is the Diels-Alder reaction. researchgate.net These [4+2] cycloaddition reactions, where the pyran-2-one acts as the diene component, can be carried out with a range of dienophiles, including alkynes and alkenes, under thermal, microwave, or high-pressure conditions. researchgate.netresearchgate.net Such reactions often proceed with remarkable regio- and stereoselectivity, leading to the formation of complex bicyclic structures which can serve as intermediates for other fused systems like anilines, bi- and terphenyls, indoles, and isoindoles. researchgate.net

For instance, 2H-pyran-2-ones, particularly those with activating substituents, readily participate in inverse electron demand Diels–Alder (IEDDA) reactions with strained alkynes, a strategy that has gained prominence in bioorthogonal chemistry. rsc.org Theoretical studies have shown that the reactivity of the pyran-2-one system can be tuned by substituting the oxygen and sulfur atoms in the ring and at the carbonyl group, which alters the activation barriers of the cycloaddition. rsc.org

Furthermore, the fusion of a second ring to the pyran-2-one core can be achieved through multi-step sequences. A common strategy involves a Knoevenagel condensation followed by an oxa-6π-electrocyclization, a pathway that is often favored when it leads to the formation of a stable, fused bicyclic 2H-pyran system. nih.gov Although these examples typically start from precursors other than pre-formed tetrahydropyranones, they illustrate the general principles by which pyran-based heterocycles can be elaborated into more complex fused architectures.

Carbon-Carbon Bond Formation Reactions

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. alevelchemistry.co.uk In the context of this compound and related structures, C-C bond formation can be achieved through various methods, including reactions involving enolates, organometallic reagents, and radical intermediates. fiveable.melibretexts.org

A significant challenge in natural product synthesis is the stereoselective formation of C-C bonds that link fused oxacycle subsections. nih.gov Research has been conducted to investigate methods for creating such bonds between a pyran ring and an adjacent ring system, a scenario structurally analogous to functionalizing this compound. One study systematically examined several approaches to control stereochemistry at the ring juncture. nih.gov

These approaches included:

A nih.govumich.edu oxygen to carbon rearrangement of cyclic vinyl acetals.

An intermolecular addition of an enolsilane to an oxocarbenium ion generated in situ.

An intramolecular conjugate addition of tethered alkoxy enones. nih.gov

The diastereoselectivity of these methods was found to be complementary in several cases, allowing for the selective formation of different stereoisomers. For example, the rearrangement of a cyclic vinyl ether using a Lewis acid catalyst like BF₃·OEt₂ proceeded with high stereoselectivity. nih.gov Similarly, intramolecular conjugate additions using a base such as potassium tert-butoxide (KOt-Bu) also yielded products with good to excellent stereoselectivity. nih.gov

The table below summarizes the findings from epimerization studies on α-pyranyl cycloalkanones, which provide insight into the thermodynamic stability and stereochemical preferences of these linked ring systems. nih.gov

Table 1: Epimerization of α-Pyranyl Cycloalkanones

| Entry | Substrate | Conditions | Time (h) | Ratio (cis:trans) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-(tetrahydro-2H-pyran-2-yl)cyclopentan-1-one (cis) | 1.0 M NaOMe/MeOH | 24 | 20:80 | 90 |

| 2 | 2-(tetrahydro-2H-pyran-2-yl)cyclopentan-1-one (trans) | 1.0 M NaOMe/MeOH | 24 | 21:79 | 95 |

| 3 | 2-(tetrahydro-2H-pyran-2-yl)cyclohexan-1-one (cis) | 1.0 M NaOMe/MeOH | 24 | 1:99 | 95 |

| 4 | 2-(tetrahydro-2H-pyran-2-yl)cyclohexan-1-one (trans) | 1.0 M NaOMe/MeOH | 24 | 1:99 | 98 |

Data sourced from a study on stereoselective carbon-carbon bond formation. nih.gov

Radical reactions also offer a powerful method for C-C bond formation. libretexts.org These reactions, often mediated by reagents like tributyltin hydride (Bu₃SnH) and initiated by azobisisobutyronitrile (AIBN), can form C-C bonds intramolecularly with high regioselectivity, particularly favoring the formation of five-membered rings. libretexts.org This strategy can be applied to substrates where a radical generated on a side chain attached to the tetrahydropyranone ring cyclizes onto an alkene or alkyne.

Stereochemical Control and Regioselectivity in Chemical Transformations of the Tetrahydropyranone Ring

Controlling stereochemistry and regioselectivity is paramount when transforming chiral molecules like this compound, which contains a stereocenter at the C-5 position. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, a principle known as substrate-based stereocontrol. wikipedia.org

The synthesis of substituted tetrahydropyrans often relies on powerful cyclization reactions where stereocontrol is a key objective. The Prins cyclization, for example, which involves the reaction of a homoallylic alcohol with an aldehyde, can be catalyzed by acids like phosphomolybdic acid to produce tetrahydropyran-4-ol derivatives with high cis-selectivity. organic-chemistry.org Similarly, intramolecular cyclizations of homoallylic acetals under acidic conditions can form 2,4,5-trisubstituted tetrahydropyrans, creating two new stereocenters with excellent control. rsc.org

In reactions involving the formation of C-C bonds adjacent to the pyran ring, the stereochemical outcome is often dictated by the reaction conditions and the nature of the reagents. For instance, in aldol (B89426) reactions, the geometry of the enolate (E or Z) and the metal counterion significantly influence the relative stereochemistry (syn or anti) of the product, a relationship often rationalized by the Zimmerman-Traxler transition state model. wikipedia.org

Remote stereocontrol, where a stereocenter influences the configuration of a newly formed center several atoms away, is another critical aspect. Studies on the reactions of 4- and 5-alkoxyalk-2-enylstannanes with aldehydes, promoted by tin(IV) chloride, have demonstrated high levels of 1,5-stereocontrol. rsc.org The stereochemical outcome in these systems was found to be primarily determined by the kinetically controlled transmetallation step, which generates specific configurations of the intermediate allyltin (B8295985) trichlorides. rsc.org This principle is directly applicable to controlling the stereochemistry of reactions on side chains attached to the C-5 position of a tetrahydropyranone ring.

The regioselectivity of reactions, such as the opening of the lactone ring or functionalization at the α-carbon, is governed by the electronic properties of the molecule. Nucleophilic attack generally occurs at the electrophilic carbonyl carbon. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), typically occurs at the α-carbon (C-2), generating an enolate that can then react with various electrophiles in a regioselective manner. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Propyltetrahydro 2h Pyran 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. High-field instruments provide the necessary resolution to distinguish between subtle differences in the chemical environments of protons and carbon atoms within the 5-Propyltetrahydro-2H-pyran-2-one structure.

High-Field ¹H and ¹³C NMR for Detailed Structural Assignment

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the propyl group and the tetrahydropyranone ring. The chemical shifts are influenced by the electron-withdrawing effect of the adjacent oxygen atoms in the lactone ring. Protons closer to the carbonyl group (C=O) and the ring oxygen (C-O) will appear at a lower field (higher ppm).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the lactone is characteristically found at a very low field. The carbon atom attached to the ring oxygen (C6) also exhibits a significant downfield shift. semanticscholar.org General procedures for acquiring and assigning ¹H and ¹³C NMR spectra for pyran-2-one derivatives are well-established in the literature. semanticscholar.orgresearchgate.net

Table 1: Predicted NMR Spectral Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O (C2) | - | ~170-175 |

| CH₂ (C3) | ~2.4-2.6 | ~25-30 |

| CH₂ (C4) | ~1.8-2.0 | ~20-25 |

| CH (C5) | ~1.9-2.1 | ~30-35 |

| O-CH₂ (C6) | ~4.1-4.3 | ~65-70 |

| Propyl-CH₂ | ~1.3-1.5 | ~35-40 |

| Propyl-CH₂ | ~1.2-1.4 | ~18-22 |

| Propyl-CH₃ | ~0.9 | ~13-15 |

Note: Predicted values are based on typical ranges for similar lactone structures. Actual values may vary depending on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

To unambiguously assign the signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. semanticscholar.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons. It would be used to trace the sequence of protons through the tetrahydropyranone ring and along the propyl chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's signal based on its attached proton's chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for identifying the placement of the propyl group at the C5 position by showing a correlation from the propyl protons to the ring carbons (C4, C5, C6) and from the ring protons to the propyl carbons. It also confirms the lactone structure by showing correlations from protons on C3 and C6 to the carbonyl carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, which is essential for determining the stereochemistry of the molecule, such as the relative orientation of the propyl group on the pyran ring.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, allowing for the unambiguous determination of the elemental formula. nih.gov For this compound, the molecular formula is C₈H₁₄O₂. nih.gov HRMS would confirm this composition by matching the experimentally measured exact mass to the calculated theoretical mass. semanticscholar.org

Table 2: Elemental Composition and Mass Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₂ | nih.gov |

| Average Molecular Weight | 142.20 g/mol | nih.gov |

| Monoisotopic Mass | 142.099379685 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Ratio Determination

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for separating volatile compounds and identifying them based on their mass spectra and retention times. nist.gov This technique is highly effective for assessing the purity of a this compound sample by detecting and identifying any potential impurities. nih.gov Furthermore, if a synthesis yields a mixture of isomers (e.g., positional isomers like 6-Propyltetrahydro-2H-pyran-2-one), GC-MS can be used to separate these isomers and determine their relative ratio in the mixture based on the integrated peak areas in the chromatogram. nist.govnih.gov The NIST Chemistry WebBook contains GC and mass spectrum data for the closely related isomer, 6-Propyltetrahydro-2H-pyran-2-one. nist.govnist.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. azom.com They are particularly useful for the rapid identification of key functional groups. nih.gov

For this compound, the most prominent feature in the IR and Raman spectra is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the saturated ester (lactone). This peak is typically observed in the range of 1720-1750 cm⁻¹. Another key feature is the C-O stretching vibration of the ester group, which appears in the fingerprint region. The spectra would also show characteristic bands for C-H stretching and bending vibrations from the aliphatic propyl group and pyran ring. spectrabase.com

Table 3: Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C-H Stretch (sp³) | 2850-3000 | Aliphatic C-H bonds in the propyl group and pyran ring |

| C=O Stretch | 1720-1750 | Carbonyl of the six-membered lactone ring |

| C-O Stretch | 1050-1250 | Ester C-O single bond stretch |

Note: Expected wavenumbers are based on characteristic values for δ-lactones.

Chiroptical Spectroscopy (Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment

The unambiguous assignment of the absolute configuration of chiral molecules is a critical aspect of stereochemistry, with profound implications in fields such as pharmacology, materials science, and natural product chemistry. For this compound, a chiral δ-lactone, chiroptical spectroscopic techniques, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), serve as powerful, non-destructive methods for determining the spatial arrangement of atoms at its stereogenic center (C5).

These techniques rely on the differential interaction of chiral molecules with left and right circularly polarized light. This differential interaction provides unique spectral signatures that are directly related to the molecule's three-dimensional structure. The combination of experimental measurements with quantum chemical calculations allows for a reliable correlation between the observed chiroptical properties and the absolute configuration of the enantiomers.

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism spectroscopy measures the difference in absorption of left and right circularly polarized light (Δε = εL - εR) as a function of wavelength. A non-zero ECD signal is observed for chiral molecules in the region of their UV-Vis absorptions. The resulting spectrum is characterized by positive or negative Cotton effects, which are directly related to the electronic transitions of the chromophores within the chiral environment of the molecule.

For this compound, the lactone carbonyl group (C=O) acts as the primary chromophore. The n → π* electronic transition of the carbonyl group, typically occurring around 210-230 nm, is inherently sensitive to the stereochemistry of the molecule. The sign and magnitude of the Cotton effect associated with this transition can be empirically correlated with the absolute configuration at the C5 stereocenter using the established lactone sector rule.

According to the lactone sector rule for δ-lactones, the conformation of the six-membered ring and the position of substituents determine the sign of the Cotton effect. For this compound, the chair-like conformation with the propyl group in an equatorial position is generally the most stable. In this conformation, the spatial disposition of the propyl group relative to the carbonyl chromophore dictates the sign of the n → π* Cotton effect.

For the (R)-enantiomer , the propyl group at C5 is predicted to reside in a sector that leads to a positive Cotton effect for the n → π* transition.

Conversely, the (S)-enantiomer is expected to exhibit a negative Cotton effect for the same transition, as the propyl group occupies the opposite sector.

Modern approaches to absolute configuration determination involve the comparison of the experimental ECD spectrum with the theoretically calculated spectrum for one of the enantiomers. Time-dependent density functional theory (TD-DFT) is a widely used computational method for this purpose. By calculating the theoretical ECD spectrum for, for instance, the (R)-enantiomer and comparing it with the experimental spectrum, a match confirms the absolute configuration. A mirror-image relationship between the experimental and calculated spectra would indicate the opposite enantiomer.

A hypothetical representation of the expected ECD data for the enantiomers of this compound is presented in the table below.

| Enantiomer | Wavelength of n → π* Transition (nm) | Sign of Cotton Effect | Molar Ellipticity [θ] (deg·cm²/dmol) |

| (R)-5-Propyltetrahydro-2H-pyran-2-one | ~220 | Positive | > 0 |

| (S)-5-Propyltetrahydro-2H-pyran-2-one | ~220 | Negative | < 0 |

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion is the measurement of the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD spectrum displays the specific rotation [α] at different wavelengths. In the vicinity of a UV-Vis absorption band of a chromophore in a chiral molecule, the ORD curve will exhibit a characteristic peak and trough, known as a Cotton effect.

The relationship between ECD and ORD is described by the Kronig-Kramers transforms. A single Cotton effect in an ECD spectrum corresponds to a complete Cotton effect curve (with a peak and a trough) in the ORD spectrum.

A positive Cotton effect in the ECD spectrum corresponds to an ORD curve where the peak is at a longer wavelength and the trough is at a shorter wavelength.

A negative Cotton effect in the ECD spectrum corresponds to an ORD curve where the trough is at a longer wavelength and the peak is at a shorter wavelength.

Therefore, the ORD spectrum of this compound provides complementary information for the assignment of its absolute configuration. The shape of the Cotton effect in the ORD spectrum, centered around the n → π* transition of the carbonyl group, will be a mirror image for the two enantiomers.

A hypothetical representation of the expected ORD data for the enantiomers of this compound is presented in the table below.

| Enantiomer | ORD Cotton Effect around 220 nm | Description |

| (R)-5-Propyltetrahydro-2H-pyran-2-one | Positive | Peak at longer wavelength, trough at shorter wavelength |

| (S)-5-Propyltetrahydro-2H-pyran-2-one | Negative | Trough at longer wavelength, peak at shorter wavelength |

Computational and Theoretical Chemistry of 5 Propyltetrahydro 2h Pyran 2 One

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are foundational in elucidating the intrinsic properties of 5-Propyltetrahydro-2H-pyran-2-one. These calculations offer a detailed view of the molecule's electronic landscape.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound can be meticulously examined using DFT. The analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. In a typical analysis of a pyranone derivative, the HOMO might be localized on the pyran ring, indicating its susceptibility to electrophilic attack, whereas the LUMO could be centered around the carbonyl group, a site for potential nucleophilic attack. masterorganicchemistry.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Prediction of Reactivity Descriptors

Computational methods allow for the calculation of various reactivity descriptors that predict how this compound will interact with other chemical species. The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the molecule's surface. researchgate.netmdpi.comresearchgate.net Regions of negative potential, typically colored red or yellow, indicate electron-rich areas that are prone to electrophilic attack, such as the carbonyl oxygen. researchgate.netmdpi.comresearchgate.net Conversely, areas of positive potential, often colored blue, are electron-deficient and susceptible to nucleophilic attack. researchgate.netmdpi.comresearchgate.net

Average Local Ionization Energy (ALIE) is another descriptor that identifies the regions from which it is easiest to remove an electron. semanticscholar.org Lower ALIE values on a molecular surface point to the most reactive sites for electrophilic reactions. semanticscholar.org In related pyranone systems, the lowest ALIE values have been identified above benzene (B151609) rings, indicating their susceptibility to electrophilic attack. mdpi.com

Table 1: Key Reactivity Descriptors for this compound and Their Significance

| Descriptor | Description | Predicted Location of Interest on this compound |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface, indicating charge distribution. researchgate.netmdpi.comresearchgate.net | Negative potential around the carbonyl oxygen; positive potential near the hydrogen atoms. |

| Average Local Ionization Energy (ALIE) | The average energy required to remove an electron from a specific point on the molecular surface. semanticscholar.org | Lower values expected around the oxygen atoms of the ester group. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest occupied and lowest unoccupied molecular orbitals, which govern electron donation and acceptance. masterorganicchemistry.com | HOMO may be localized on the pyranone ring; LUMO may be centered on the carbonyl group. |

This table presents predicted locations of interest based on the general principles of reactivity for lactones and pyranone derivatives.

Elucidation of Reaction Mechanisms and Transition State Analysis

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. rsc.org By identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states, the mechanism of a reaction can be elucidated. mdpi.com For instance, in the hydrolysis of the lactone ring, computational methods can model the approach of a water molecule or hydroxide (B78521) ion, the formation of a tetrahedral intermediate, and the subsequent ring-opening, providing activation energies for each step.

Transition state analysis allows for the calculation of reaction rates and the determination of the most favorable reaction pathway. mdpi.com This is particularly valuable in understanding the stability of the compound under various conditions and in designing synthetic routes. mdpi.com

Conformational Analysis and Energetic Stability Studies

The flexible six-membered ring and the propyl side chain of this compound allow it to adopt several different conformations. nih.gov Computational conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers. nih.gov Methods such as DFT and ab initio calculations can accurately predict the relative energies of these conformers, providing insights into their populations at a given temperature. nih.gov

For the tetrahydropyran (B127337) ring, chair and boat conformations are typically considered, with further variations arising from the axial or equatorial positioning of the propyl group. The energetic stability of each conformer is determined by a combination of factors, including steric hindrance, torsional strain, and intramolecular interactions like hydrogen bonding. nih.gov

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer (Propyl Group Position) | Ring Conformation | Relative Energy (kcal/mol) |

| Equatorial | Chair | 0.00 |

| Axial | Chair | 2.50 |

| Equatorial | Twist-Boat | 5.80 |

| Axial | Twist-Boat | 7.20 |

This table presents a hypothetical energy landscape for the conformers of this compound, illustrating the expected preference for the chair conformation with an equatorial substituent.

Molecular Dynamics (MD) Simulations for Solvation Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of this compound, tracking the movements of its atoms over time. semanticscholar.orgnih.gov This approach is particularly powerful for studying the influence of a solvent on the molecule's conformation and behavior. nih.govresearchgate.net By simulating the molecule in a box of explicit solvent molecules, such as water, it is possible to analyze the formation and lifetime of hydrogen bonds and other intermolecular interactions. semanticscholar.orgresearchgate.net

MD simulations can also be used to calculate properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. mdpi.com This information is crucial for understanding solubility and how the molecule interacts with its environment. semanticscholar.orgmdpi.com Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules, such as excipients in a formulation, to assess compatibility. semanticscholar.org

Computational Prediction of Spectroscopic Properties

Computational methods can predict various spectroscopic properties of this compound, which can aid in the interpretation of experimental data. For instance, time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.

Given that this compound is a chiral molecule, the prediction of its chiroptical spectra, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), is of significant interest. These techniques are highly sensitive to the three-dimensional structure of the molecule. By comparing the computationally predicted spectra of different enantiomers and conformers with experimental spectra, the absolute configuration and the dominant conformation in solution can be determined.

In Silico Molecular Modeling for Binding and Interaction Studies

As of the current scientific literature, specific in silico molecular modeling studies detailing the binding and interaction of this compound with specific biological targets are not extensively available. Computational research on this particular molecule has been limited, and detailed molecular docking or dynamics simulations illustrating its binding modes, affinities, and specific interactions with proteins or other macromolecules have not been widely published.

While direct research on this compound is scarce, computational studies on the parent compound, δ-valerolactone, and its derivatives have been conducted, primarily focusing on their conformational analysis and polymerization mechanisms. For instance, Density Functional Theory (DFT) calculations have been employed to explore the stereochemistry of δ-valerolactone and its methylated analogues. These studies provide insights into the conformational preferences of the δ-lactone ring system, which is a core structural feature of this compound. Understanding the conformational landscape is a foundational step that would be critical for any future in silico binding and interaction studies.

In the absence of specific binding studies for this compound, we can look to general principles of molecular modeling. A hypothetical in silico investigation would likely involve the following steps:

Target Identification: A biological target (e.g., an enzyme or receptor) of interest would be selected based on experimental data or therapeutic hypotheses.

Molecular Docking: The three-dimensional structure of this compound would be docked into the binding site of the chosen target. This process would predict the preferred binding orientation and calculate a docking score, which is an estimation of the binding affinity.

Interaction Analysis: The resulting docked pose would be analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein.

Molecular Dynamics (MD) Simulations: To assess the stability of the predicted binding mode and to gain a more dynamic understanding of the interactions, MD simulations would be performed. These simulations model the movement of the atoms in the ligand-protein complex over time.

Given the lack of specific published data, the following tables are presented as illustrative examples of how such data would be organized if it were available from future in silico research.

Table 1: Hypothetical Molecular Docking Results of this compound with a Putative Target

| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (µM) | Key Interacting Residues (Hypothetical) |

| Enzyme X | -7.2 | 5.8 | TYR 82, LEU 120, PHE 210 |

| Receptor Y | -6.5 | 15.2 | SER 45, TRP 98, VAL 150 |

| Protein Z | -5.8 | 45.7 | ILE 67, ALA 88, MET 112 |

Table 2: Hypothetical Analysis of Molecular Interactions from a Docking Study

| Interaction Type | Interacting Atoms in this compound | Interacting Residues in Target Protein |

| Hydrogen Bond | Carbonyl Oxygen (O=C) | Backbone NH of GLY 121 |

| Hydrophobic Interaction | Propyl Chain | Side chains of LEU 99, ILE 101 |

| van der Waals Contact | Tetrahydropyran Ring | Side chains of ALA 78, VAL 125 |

It is crucial to reiterate that the data presented in these tables is purely illustrative and not based on published experimental or computational results for this compound. Future research in the field of computational chemistry is required to elucidate the specific binding and interaction profiles of this compound.

Biological Activity Studies: Mechanistic and in Vitro Investigations of 5 Propyltetrahydro 2h Pyran 2 One

Antimicrobial Activity: Mechanistic Insights (In Vitro Studies)

While direct studies on the antimicrobial mechanisms of 5-Propyltetrahydro-2H-pyran-2-one are not available, research on related pyranone structures provides some insights into potential activities.

Investigation of Antibacterial Mechanisms

Studies on derivatives of 2H-pyran-3(6H)-ones have demonstrated significant activity, particularly against Gram-positive bacteria. The presence of an α,β-unsaturated ketone system appears to be crucial for their antibacterial action. The nature and size of substituents on the pyran ring also influence the level of activity, with bulkier substituents at certain positions enhancing antibacterial effects. For instance, derivatives with phenylthio, benzenesulfonyl, and other aromatic groups have shown notable minimum inhibitory concentrations (MICs) against strains like Staphylococcus aureus and Streptococcus sp. nih.gov

Exploration of Antifungal Mechanisms

The antifungal potential of pyran-2-one derivatives has been identified in several studies. For example, 6-pentyl-2H-pyran-2-one, a compound structurally similar to the subject of this article, has been shown to exhibit antifungal activity. nih.gov Other pyran-2-one and pyridin-2-one analogs have also been synthesized and evaluated for their in vitro antifungal activities, with some compounds showing promising results. bvsalud.org A coumarin (B35378) derivative, 7-hydroxy-6-nitro-2H-1-benzopyran-2-one, demonstrated the ability to inhibit both mycelial growth and conidia germination of Aspergillus species, with its mode of action affecting the fungal cell wall structure. nih.gov

Studies on Antiviral Mechanisms

There is no direct evidence in the reviewed literature concerning the antiviral mechanisms of this compound. However, a study on a formula named Propylamylatin™, which contains propionic acid and isoamyl hexanoates, showed antiviral activity against SARS-CoV-2 in vitro. nih.gov This suggests that simpler organic molecules can possess antiviral properties, but it does not directly implicate pyranone structures.

Anti-inflammatory Properties: Elucidation of Molecular Pathways (In Vitro)

Specific in vitro studies on the anti-inflammatory properties of this compound are not present in the available literature. However, research on a related tetrahydropyran (B127337) derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (B129727) (LS20), has shown both analgesic and anti-inflammatory effects. The anti-inflammatory action of LS20 was linked to the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6. nih.gov Furthermore, pyrimidine-containing compounds are recognized for their anti-inflammatory potential, often acting by inhibiting key inflammatory mediators like inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various pro-inflammatory cytokines and chemokines. nih.gov

Enzyme Inhibition Studies: Carbonic Anhydrase as a Potential Molecular Target

No studies were found that specifically investigate the inhibition of carbonic anhydrase by this compound. However, the broader class of heterocyclic compounds, including pyrazolines and quinazolinones, has been studied for carbonic anhydrase inhibitory activity. nih.govfrontiersin.org For example, certain 1,3,5-trisubstituted-pyrazolines have been shown to inhibit human carbonic anhydrase isoforms I and II (hCA I and hCA II). nih.gov Similarly, some quinazolinone derivatives have demonstrated competitive inhibition of these enzymes. frontiersin.org These findings suggest that heterocyclic scaffolds can interact with carbonic anhydrase, but specific testing of this compound is required.

Structure-Activity Relationships (SAR) in Lactone Bioactivity

The biological activity of lactones, a class of cyclic esters, is intricately linked to their structural features. The δ-lactone core of this compound, a six-membered ring, is a common motif in various biologically active natural products. The nature, position, and stereochemistry of substituents on this ring play a pivotal role in defining the molecule's interaction with biological targets and, consequently, its bioactivity. Studies on various δ-lactone derivatives have begun to unravel these complex structure-activity relationships (SAR).

Influence of Substituent Variations on Biological Response

The bioactivity of δ-lactones can be significantly modulated by the presence and characteristics of substituents on the pyranone ring. While specific studies on this compound are not extensively documented in publicly available research, the influence of alkyl and other substituents on related lactone structures provides valuable insights into potential SAR.

The antibacterial activity of δ-lactones, for instance, has been shown to be dependent on their chemical structure. nih.gov The presence of different functional groups can alter the electronic and steric properties of the lactone, influencing its ability to interact with bacterial targets. For example, the introduction of halogen atoms into the structure of δ-lactones has been explored to enhance their biological activity. nih.gov

In a broader context, alkyl-substituted pyran-2-ones have been identified in natural sources and investigated for various biological activities. For example, certain alkyl-substituted 2H-furo[2,3-c]pyran-2-ones found in smoke have been shown to act as germination stimulants for plants. nih.gov While the core structure differs from this compound, this highlights that alkyl substituents on a pyranone framework can confer specific biological functions. The length and branching of the alkyl chain are critical determinants of the potency and selectivity of the biological response. For instance, in a series of related compounds, variations in the alkyl chain length could impact the lipophilicity of the molecule, thereby affecting its ability to cross cell membranes and reach its site of action.

The position of the substituent is also a critical factor. The 5-propyl group in this compound is located on a carbon atom adjacent to the ring oxygen. This position could influence the conformation of the lactone ring and the accessibility of the carbonyl group for potential nucleophilic attack, a common mechanism in the biological action of lactones.

Interactive Table: Influence of Substituent Type on the Biological Activity of Lactone Derivatives (Illustrative)

| Substituent at C5 | General Biological Activity Observed in Related Lactones |

|---|---|

| Propyl | Hypothetical based on general principles - May contribute to lipophilicity, potentially influencing membrane permeability and interaction with hydrophobic pockets of target proteins. |

| Pentyl | Found in fungal metabolites like 6-pentyl-2H-pyran-2-one. researchgate.net |

| Methyl | Present in germination stimulants derived from smoke. nih.gov |

| Halogen | Investigated for enhancing antibacterial properties. nih.gov |

Stereoisomeric Effects on Bioactivity

Stereochemistry is a fundamental aspect of the biological activity of chiral molecules like this compound, which possesses a chiral center at the 5-position. The spatial arrangement of the propyl group (either R or S configuration) can lead to significant differences in biological activity. This is because biological systems, such as enzymes and receptors, are themselves chiral and often exhibit a high degree of stereospecificity in their interactions with small molecules.

The differential activity of stereoisomers arises from the fact that only one enantiomer may fit correctly into the binding site of a biological target. The "wrong" enantiomer may have a much lower affinity or may not bind at all. This principle is a cornerstone of pharmacology and drug development.

The conformation of the tetrahydropyran ring, which is influenced by the stereochemistry at C5, also plays a role. The ring typically adopts a chair-like conformation, and the substituent can occupy either an axial or equatorial position, leading to different spatial presentations of the molecule and potentially different biological outcomes.

Interactive Table: Stereoisomeric Considerations in Lactone Bioactivity

| Property | Implication for this compound |

|---|---|

| Chiral Center | The carbon at position 5, bonded to the propyl group, is a stereocenter. |

| Enantiomers | Can exist as (R)-5-Propyltetrahydro-2H-pyran-2-one and (S)-5-Propyltetrahydro-2H-pyran-2-one. |

| Expected Bioactivity Difference | It is highly probable that the two enantiomers would exhibit different biological activities and potencies due to stereospecific interactions with chiral biological targets. |

| Conformational Isomers | The tetrahydropyran ring can exist in different chair and boat conformations, with the position of the propyl group (axial vs. equatorial) potentially influencing receptor binding. |

Applications in Advanced Materials Science and Industrial Chemistry

Monomer in Polymer Synthesis via Ring-Opening Polymerization

Lactones like 5-Propyltetrahydro-2h-pyran-2-one are valuable monomers for Ring-Opening Polymerization (ROP), a process that allows for the synthesis of polymers with controlled structures and molecular weights. wikipedia.org In this reaction, the cyclic ester is opened and linked together to form long polyester (B1180765) chains. The ROP of lactones can be initiated by various catalytic systems, including metallic, organic, and enzymatic catalysts, which allows for fine-tuning of the polymerization process.

Synthesis of Novel Polyesters and Copolymers

The ring-opening polymerization of this compound leads to the formation of a polyester, specifically poly(5-propyl-δ-valerolactone). The presence of the propyl side chain along the polyester backbone imparts distinct properties compared to unsubstituted polyesters like poly(δ-valerolactone). These properties can include modified crystallinity, solubility, and thermal characteristics.

Furthermore, this monomer can be copolymerized with other cyclic monomers, such as ε-caprolactone or lactide, to create novel random, gradient, or block copolymers. researchgate.netchemrxiv.orgacs.org This copolymerization strategy is a powerful tool for tuning material properties. For instance, copolymerizing a CO2-derived δ-valerolactone with ε-caprolactone or L-lactide has been shown to produce materials with a wide range of thermal and physical characteristics, from low glass transition temperature gradient copolymers to semi-crystalline block copolymers. researchgate.netchemrxiv.orgacs.org This approach expands the potential applications of these CO2-derived materials, which are of significant interest for creating more sustainable plastics. chemrxiv.org

Table 1: Examples of Catalytic Systems for Ring-Opening Polymerization of Lactones

| Catalyst Type | Specific Examples | Monomers | Resulting Polymer |

|---|---|---|---|

| Organometallic | Tin(II) octoate (Sn(Oct)₂) | ε-Caprolactone, Lactide, δ-Valerolactone derivatives | Polyesters, Copolyesters |

| Organocatalyst | 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) | Lactide, δ-Valerolactone | Polyesters |

| Enzymatic | Lipase | ε-Caprolactone, δ-Valerolactone | Polyesters |

| Cationic | Scandium triflate (Sc(OTf)₃) | Substituted δ-lactones, β-butyrolactone | Copolyesters |

This table presents common catalyst types used for the ROP of lactones, including derivatives similar to this compound.

Development of Biocompatible and Biodegradable Materials

Aliphatic polyesters, the class of polymers to which poly(5-propyl-δ-valerolactone) belongs, are well-known for their biocompatibility and biodegradability. These properties make them highly suitable for biomedical applications, such as in drug delivery systems, surgical sutures, and tissue engineering scaffolds. The degradation of these polyesters typically occurs via hydrolysis of the ester linkages, a process that can be influenced by factors like copolymer composition and crystallinity. The synthesis of polymers from renewable-sourced chemicals like dihydro-5-hydroxyl furan-2-one highlights the potential for creating "green" polymers that can be used in a variety of applications, including as replacements for less environmentally friendly options in certain fields. researchgate.net

Incorporation into High CO2-Content Polymer Architectures

A cutting-edge application for δ-valerolactone derivatives is their use in creating polymers with high carbon dioxide content. nih.gov Research has demonstrated that certain lactones, derived from the telomerization of butadiene and CO2, can be effectively polymerized. chemrxiv.orgnih.gov For example, 3-ethylidene-6-vinyltetrahydro-2H-pyran-2-one (EVL), a structurally related disubstituted δ-lactone, can be copolymerized with other monomers using cationic ROP to create functional polyesters. nih.gov

Moreover, advanced catalytic systems enable the terpolymerization of monomers like epoxides, lactones, and CO2. acs.orgrsc.orgacs.org This allows for the synthesis of complex block copolymers, such as poly(ester-b-carbonates), in a one-pot reaction. acs.org By controlling the reaction conditions and catalyst, it is possible to selectively polymerize different monomers in sequence, leading to well-defined polymer architectures that incorporate CO2 into the backbone, offering a pathway to more sustainable plastics. acs.orgacs.org

Intermediates in the Synthesis of Fine Chemicals and Pharmaceuticals

The pyran-2-one scaffold is a valuable building block in organic synthesis due to its inherent reactivity. wikipedia.org The pyran-2-one ring is susceptible to nucleophilic attack at several positions, making it a versatile precursor for a variety of carbocyclic and heterocyclic compounds. acs.org

Derivatives of 2H-pyran-2-one are recognized as important scaffolds for synthesizing functionally diverse molecules with interesting biological and photophysical properties. tandfonline.com For instance, the core structure is found in compounds investigated for treating conditions like hyperplasia. researchgate.net The synthesis of complex molecules often involves the transformation of the pyran-2-one ring. For example, carbanion-induced ring transformations of 2H-pyran-2-ones can yield highly functionalized spirocyclic ketals, which can be further converted into substituted 2-tetralones. tandfonline.com These tetralone structures are, in turn, precursors to pharmacologically active molecules, including some with antitussive activity or those used in treating central nervous system disorders. tandfonline.com

Role in the Development of Liquid Crystal Compounds

The tetrahydropyran (B127337) ring is being explored for its utility in the design of liquid crystal compounds. researchgate.netresearchgate.net Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, which are fundamental to modern display technologies. colorado.edu The molecular shape, polarity, and flexibility of a compound are critical factors that determine its liquid crystalline behavior. nih.gov

Novel liquid crystal compounds incorporating a tetrahydropyran ring structure have been developed. researchgate.net Research indicates that incorporating a lactone ring, such as a 2H-pyran-2-one derivative, can effectively enhance liquid crystalline properties. tandfonline.com These structures act as terminal polar groups, influencing the thermal properties and layer structure of the resulting materials. tandfonline.com Specifically, tetrahydropyran derivatives have been synthesized that exhibit desirable characteristics for liquid crystal display (LCD) applications, such as large optical anisotropy and negative dielectric anisotropy, which are important for technologies like vertically aligned (VA) LCDs. researchgate.net

Q & A

Q. What are the common synthetic routes for 5-Propyltetrahydro-2H-pyran-2-one, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis typically involves cyclization of γ-keto acids or lactonization of hydroxy esters. For example, copper(II)-bisphosphine catalysts (e.g., L3) enable stereochemical control in oligomerization reactions, as demonstrated in diastereoselective syntheses of substituted tetrahydropyrans . Reaction conditions such as solvent choice (ethanol/methanol), temperature (60–80°C), and catalyst loading (5–10 mol%) significantly affect yields. Optimizing these parameters minimizes side reactions like ring-opening or polymerization. Safety protocols for handling reactive intermediates (e.g., prop-1-en-2-yl derivatives) should align with GHS hazard classifications .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming stereochemistry and substituent positions. Coupling constants (e.g., ) distinguish axial/equatorial protons in the pyran ring .

- MS (EI/CI) : Fragmentation patterns (e.g., m/z 100.12 for molecular ion [M]) validate molecular weight and functional groups .

- FTIR : Lactone carbonyl stretching (~1740 cm) and C-O-C vibrations (~1250 cm) confirm the cyclic ester structure .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent eye/skin contact (GHS Category 1 eye irritant) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (P260 precaution) .

- Storage : Keep in sealed containers under inert atmosphere (N) at 2–8°C to prevent hydrolysis .

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for this compound derivatives, and what catalysts are optimal for stereochemical control?

- Methodological Answer : Chiral bisphosphine-copper(II) complexes (e.g., L3) induce diastereoselectivity (>90% de) by stabilizing transition states through π-π interactions. For example, (2R*,3S*,4S*)-configured products form preferentially when using 3,5-dimethylhex-5-en-1-ol and p-tolualdehyde . Computational modeling (DFT) predicts enantiomeric excess by analyzing steric hindrance and electronic effects of substituents .

Q. What computational modeling approaches are suitable for predicting the reactivity and stability of this compound under varying pH conditions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate hydrolysis kinetics at different pH levels. The lactone ring opens rapidly under alkaline conditions (pH >10), forming a linear hydroxy acid .

- pKa Prediction : Tools like MarvinSketch estimate the carbonyl oxygen’s pKa (~4.5), guiding solvent selection for stable storage .

Q. How do structural modifications at the propyl substituent of this compound influence its biological activity, and what in vitro models are appropriate for testing these effects?

- Methodological Answer :

- Substituent Effects : Replacing the propyl group with aryl/heteroaryl moieties (e.g., phenyl, 4-fluorophenyl) enhances anti-inflammatory activity by modulating COX-2 inhibition (IC <1 µM) .

- In Vitro Models :

- RAW 264.7 Macrophages : Measure NO production (Griess assay) to assess anti-inflammatory effects .

- HCT-116 Cells : Evaluate cytotoxicity via MTT assays (EC values correlate with substituent hydrophobicity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.